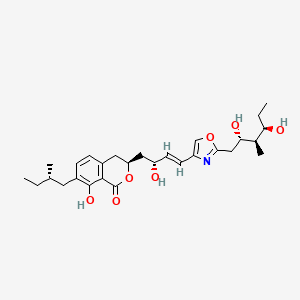
Propargyl-PEG18-alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propargyl-PEG18-alcohol is a PEG derivative containing a hydroxyl group and a propargyl group. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. PEG Linkers can be useful in the development of antibody drug conjugates.
Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry
Propargylic alcohols, including derivatives like Propargyl-PEG18-alcohol, play a significant role in modern organic synthesis. These compounds, easily accessible from terminal alkynes and aldehydes or ketones, have been used extensively as synthetic intermediates. Their applications include a variety of Lewis acid-catalyzed cascade reactions, which enable the construction of enones, carbocycles, and heterocycles (Zhu, Sun, Lu, & Wang, 2014).
Biomedical Applications
Propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives, such as Propargyl-PEG18-alcohol, have been synthesized for use in biomedical applications. These derivatives, with varying end groups like hydroxyl, carboxyl, mercapto, or hydrazide, are valuable in developing PEG-based bioconjugates for medical applications (Lu & Zhong, 2010).
Polymer and Material Science
A notable application in polymer science includes the synthesis of a library of propargylated and PEGylated α-hydroxy acids, leading to the preparation of "clickable" polylactides. This innovation is significant for the scalable synthesis of new polymer types, offering a convenient and cost-effective method (Zhang, Ren, & Baker, 2014).
Nanomaterials and Drug Delivery
In the field of nanomaterials, propargyl alcohol derivatives are used to synthesize ABA triblock copolymers containing PEG as linear blocks. These copolymers have applications in drug delivery and cell imaging, showcasing the versatility of propargyl alcohol in creating advanced materials (Mohammadifar, Daneshnia, Kehtari, Kharat, & Adeli, 2016).
Corrosion Inhibition and Electrochemistry
In electrochemistry, propargyl alcohol's derivatives have been studied for their inhibitory effects on metal corrosion, particularly in acidic environments. These studies provide insights into the protective properties of organic protective films formed on metal surfaces (Zhong, 2001).
Propiedades
Nombre del producto |
Propargyl-PEG18-alcohol |
|---|---|
Fórmula molecular |
C37H72O18 |
Peso molecular |
804.97 |
Nombre IUPAC |
Propargyl-PEG18-alcohol |
InChI |
InChI=1S/C37H72O18/c1-2-4-39-6-8-41-10-12-43-14-16-45-18-20-47-22-24-49-26-28-51-30-32-53-34-36-55-37-35-54-33-31-52-29-27-50-25-23-48-21-19-46-17-15-44-13-11-42-9-7-40-5-3-38/h1,38H,3-37H2 |
Clave InChI |
XFLMAGOWLQRVAH-UHFFFAOYSA-N |
SMILES |
OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Propargyl-PEG18-alcohol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




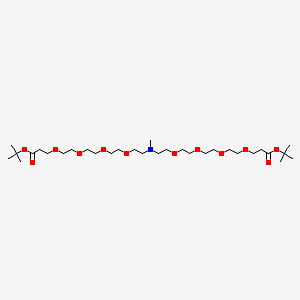
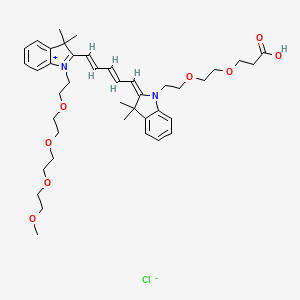
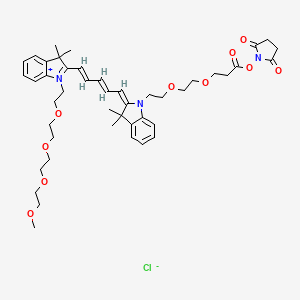
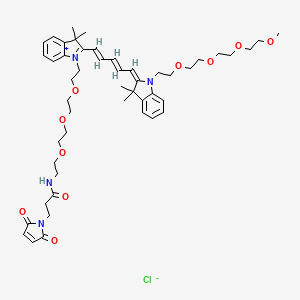
![3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(3-hydroxybut-3-enoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B1193361.png)
